molecular formula C22H24N4O2 B4648291 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide

8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4648291
M. Wt: 376.5 g/mol
InChI Key: TUAYGKIPOOISAT-UHFFFAOYSA-N
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Description

8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as LY-294002, is a small molecule inhibitor of phosphatidylinositol-3-kinase (PI3K). It was first synthesized in 1994 by researchers at Eli Lilly and Company. Since then, LY-294002 has been widely used in scientific research to study the PI3K signaling pathway and its role in various biological processes.

Mechanism of Action

8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide works by inhibiting the activity of PI3K, a key enzyme involved in the PI3K/Akt/mTOR signaling pathway. This pathway is involved in regulating various cellular processes, including cell growth, survival, and metabolism. By inhibiting PI3K, 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide blocks the downstream signaling events that lead to these cellular processes.
Biochemical and Physiological Effects:
8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, it has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis and metastasis in animal models of cancer. Additionally, 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to modulate glucose metabolism and insulin signaling in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide is its specificity for PI3K inhibition, which allows for the selective modulation of the PI3K signaling pathway without affecting other signaling pathways. However, one limitation of 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide is its relatively low potency and selectivity compared to other PI3K inhibitors. Additionally, 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide and the PI3K signaling pathway. One area of interest is the development of more potent and selective PI3K inhibitors for use in both basic research and clinical applications. Additionally, there is ongoing research into the role of PI3K in various disease states, including cancer, diabetes, and neurodegenerative diseases. Finally, there is interest in developing new therapeutic strategies that target the PI3K pathway, either alone or in combination with other therapies.

Scientific Research Applications

8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide has been used extensively in scientific research to study the PI3K signaling pathway and its role in various biological processes, including cell proliferation, survival, and metabolism. It has been used in both in vitro and in vivo experiments to investigate the effects of PI3K inhibition on various cellular processes and disease states.

properties

IUPAC Name

8-methyl-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-4-2-6-18-19(22(27)24-8-9-26-10-12-28-13-11-26)14-20(25-21(16)18)17-5-3-7-23-15-17/h2-7,14-15H,8-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAYGKIPOOISAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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